Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a thiophene ring substituted with allyloxy, chloro, and methylthio groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dechlorinated thiophene derivatives
Substitution: Thiophene derivatives with substituted allyloxy groups
Scientific Research Applications
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of the thiophene ring and various substituents allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(methoxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate
- Methyl 3-(allyloxy)-4-bromo-5-(methylthio)thiophene-2-carboxylate
- Methyl 3-(allyloxy)-4-chloro-5-(ethylthio)thiophene-2-carboxylate
Uniqueness
Methyl 3-(allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylate is unique due to the specific combination of substituents on the thiophene ring. The presence of the allyloxy group provides additional reactivity and potential for further functionalization, while the chloro and methylthio groups contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11ClO3S2 |
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Molecular Weight |
278.8 g/mol |
IUPAC Name |
methyl 4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylate |
InChI |
InChI=1S/C10H11ClO3S2/c1-4-5-14-7-6(11)10(15-3)16-8(7)9(12)13-2/h4H,1,5H2,2-3H3 |
InChI Key |
IGZZLUAIYJJDHV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)SC)Cl)OCC=C |
Origin of Product |
United States |
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